molecular formula C13H19N3O2 B6661268 6-(3,3-Dimethylpiperazine-1-carbonyl)-1-methylpyridin-2-one

6-(3,3-Dimethylpiperazine-1-carbonyl)-1-methylpyridin-2-one

Cat. No.: B6661268
M. Wt: 249.31 g/mol
InChI Key: ANVHOJHDHJOJBC-UHFFFAOYSA-N
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Description

6-(3,3-Dimethylpiperazine-1-carbonyl)-1-methylpyridin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a dimethyl group and a pyridinone moiety, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3-Dimethylpiperazine-1-carbonyl)-1-methylpyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3,3-dimethylpiperazine with a suitable acylating agent to introduce the carbonyl group. This intermediate is then reacted with 1-methylpyridin-2-one under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

6-(3,3-Dimethylpiperazine-1-carbonyl)-1-methylpyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the carbonyl group or other reducible sites.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the piperazine or pyridinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(3,3-Dimethylpiperazine-1-carbonyl)-1-methylpyridin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,3-Dimethylpiperazine-1-carbonyl)-1-methylpyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,3-Dimethylpiperazine-1-carbonyl)-1-methylpyridin-2-one stands out due to its unique combination of a dimethylpiperazine ring and a pyridinone moiety

Properties

IUPAC Name

6-(3,3-dimethylpiperazine-1-carbonyl)-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2)9-16(8-7-14-13)12(18)10-5-4-6-11(17)15(10)3/h4-6,14H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVHOJHDHJOJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C(=O)C2=CC=CC(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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